molecular formula C15H18ClN B1603344 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride CAS No. 6582-22-5

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride

Cat. No. B1603344
CAS RN: 6582-22-5
M. Wt: 247.76 g/mol
InChI Key: ZOULOMMJVBLJAU-UHFFFAOYSA-N
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Description



  • 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride is a chemical compound with the molecular formula C18H23NO · HCl .

  • It is also known by other names, including Diphenhydramine impurity B , 4-Methyldiphenhydramine hydrochloride , and Neobenodine .

  • The compound is used in laboratory research and as an intermediate in the synthesis of other substances.





  • Synthesis Analysis



    • The synthetic route to obtain 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride involves specific chemical reactions. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it can be synthesized from appropriate precursors using established methods.





  • Molecular Structure Analysis



    • The compound consists of a phenylethylamine core with 4-methylphenyl and phenyl substituents.

    • The hydrochloride salt forms due to the reaction with hydrochloric acid.





  • Chemical Reactions Analysis



    • The compound may undergo various reactions typical of amines, such as acylation, alkylation, and oxidation.

    • Specific reactions would depend on the functional groups present in the molecule.





  • Physical And Chemical Properties Analysis



    • Melting point : 37-42 °C (lit.)

    • Boiling point : Approximately 231.67°C (rough estimate)

    • Density : Approximately 1.0041 (rough estimate)

    • Solubility : Slightly soluble in chloroform and methanol




  • Safety And Hazards



    • The compound is classified as harmful if swallowed, may cause allergic skin reactions, and can cause serious eye damage.

    • It is also harmful to aquatic life with long-lasting effects.




  • Future Directions



    • Further research is needed to explore the compound’s pharmacological properties, potential therapeutic applications, and safety profile.




    properties

    IUPAC Name

    2-(4-methylphenyl)-2-phenylethanamine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZOULOMMJVBLJAU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18ClN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40590016
    Record name 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40590016
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    247.76 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Methylphenyl)-2-phenylethylamine hydrochloride

    CAS RN

    6582-22-5
    Record name 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40590016
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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